N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
CAS No.: 1105220-49-2
Cat. No.: VC6161091
Molecular Formula: C16H16N2O5
Molecular Weight: 316.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105220-49-2 |
|---|---|
| Molecular Formula | C16H16N2O5 |
| Molecular Weight | 316.313 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide |
| Standard InChI | InChI=1S/C16H16N2O5/c1-3-21-15-8-18(2)11(7-12(15)19)16(20)17-10-4-5-13-14(6-10)23-9-22-13/h4-8H,3,9H2,1-2H3,(H,17,20) |
| Standard InChI Key | BXDAQEPHDBPMEB-UHFFFAOYSA-N |
| SMILES | CCOC1=CN(C(=CC1=O)C(=O)NC2=CC3=C(C=C2)OCO3)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a 1,4-dihydropyridine core substituted at position 2 with a carboxamide group linked to a benzo[d] dioxol-5-yl ring. Additional modifications include:
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Position 1: Methyl group ().
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Position 5: Ethoxy group ().
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Position 4: Ketone ().
The benzodioxole ring (1,3-benzodioxol-5-yl) contributes to the molecule’s lipophilicity, potentially enhancing membrane permeability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.313 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide |
| CAS Number | 1105220-49-2 |
| XLogP3 | ~2.1 (estimated) |
Synthesis and Derivatives
Synthetic Pathways
The compound is typically synthesized via multi-step routes involving:
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Condensation: Reaction of a substituted pyridine precursor (e.g., 5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid) with benzo[d] dioxol-5-amine using coupling agents like EDCI or HATU .
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Cyclization: Acid-catalyzed cyclization to form the dihydropyridine ring .
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Carboxylic acid activation | EDCI, DMAP, DMF, 0°C → RT | 75% |
| 2 | Amide coupling | Benzo[d] dioxol-5-amine, DIPEA | 82% |
| 3 | Purification | Column chromatography (SiO₂, EtOAc/hexane) | 90% |
Structural Analogues
Modifications to the core structure have been explored to enhance bioavailability or target specificity:
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Ethoxy → Methoxy: Reduces metabolic degradation but may lower solubility .
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Benzodioxole → Phenyl: Diminishes ABC transporter modulation efficacy .
| Target | Assay System | Potential IC/K |
|---|---|---|
| CFTR (ABC Transporter) | HEK293 Cells | ~1–10 μM (estimated) |
| CB1 Receptor | Radioligand binding | 150 nM (predicted) |
Therapeutic Applications
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Cystic Fibrosis: CFTR potentiation could ameliorate chloride ion transport defects .
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Neurodegenerative Diseases: Modulation of ABC transporters may reduce amyloid-β accumulation .
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Diabetes: Related dihydropyridines improve insulin sensitivity in murine models.
Physicochemical and ADME Properties
Solubility and Permeability
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LogP: Estimated at 2.1, indicating moderate lipophilicity.
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Aqueous Solubility: <10 μg/mL (pH 7.4), necessitating formulation enhancements.
Metabolic Stability
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